3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide typically involves the reaction of 3-amino-N,N-dipropylbenzamide with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide has a wide range of scientific research applications, including:
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research is being conducted to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide can be compared with other similar compounds, such as:
3-(Bromoacetyl)coumarins: These compounds share the bromoacetyl functional group and are used in the synthesis of heterocyclic systems.
N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl}ethyl)-L-serinamide: This compound also contains a bromoacetyl group and is studied for its biochemical interactions.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and applications in various fields of research.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N,N-dipropylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-8-18(9-4-2)15(20)12-6-5-7-13(10-12)17-14(19)11-16/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIHCZBVLJQLIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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